molecular formula C6H5Mg2NO6P+3 B1616277 Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) CAS No. 32348-90-6

Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2)

Cat. No. B1616277
CAS RN: 32348-90-6
M. Wt: 266.69 g/mol
InChI Key: NLLYCKILTDHGLE-UHFFFAOYSA-M
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Description

Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) is a chemical compound that has gained significant attention in scientific research. It is commonly known as PNPP-Mg and is used as a substrate for the detection of enzyme activity. This compound is widely used in biochemical and physiological experiments due to its unique properties.

Scientific Research Applications

Here is an analysis of some of the scientific research applications of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2), based on the information available:

Chromogenic Substrate in Enzyme Assays

This compound is used as a chromogenic substrate for enzyme-linked immunosorbent assay (ELISA) and spectrophotometric assays to measure the activity of acid and alkaline phosphatases .

Synthon for Radiolabelling

The stability of 4-nitrophenyl (PNP) activated esters, such as this compound, makes them effective for acylation reactions. They are used to prepare F-labelled acylation synthons for subsequent radiolabelling of biomolecules .

Immobilization on Mesoporous Silicas

Phosphoric acid esters can be directly immobilized on mesoporous silicas, which has applications in catalysis or drug delivery due to the combined benefits of moisture-stable phosphonic acids and large-surface-area solid supports .

Mechanism of Action

Target of Action

The primary targets of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) are acid and alkaline phosphatases . These enzymes play a crucial role in the hydrolysis of phosphate esters, releasing inorganic phosphate and the corresponding alcohol .

Mode of Action

This compound acts as a chromogenic substrate for acid and alkaline phosphatases . When the phosphatase enzymes act on this compound, they catalyze the hydrolysis of the phosphate ester bond, resulting in the release of 4-nitrophenol . This reaction can be monitored spectrophotometrically as 4-nitrophenol absorbs light at 405 nm .

Biochemical Pathways

The action of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) primarily affects the phosphatase activity within the cell . The hydrolysis of the compound by phosphatases leads to the production of 4-nitrophenol, which can be used to measure the activity of these enzymes . This is particularly useful in various biochemical assays, including ELISA .

Pharmacokinetics

As a substrate for phosphatases, it is expected to be metabolized in cells expressing these enzymes . The bioavailability of the compound would depend on factors such as its solubility, stability, and the presence of transporters.

Result of Action

The hydrolysis of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) by phosphatases results in the production of 4-nitrophenol . This compound can be detected spectrophotometrically, providing a measure of phosphatase activity . Therefore, the action of this compound can be used to assess the activity of phosphatases in a given sample .

Action Environment

The action, efficacy, and stability of Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) can be influenced by various environmental factors. These include the pH of the environment, the presence of other ions, and the temperature. For instance, the activity of phosphatases, and thus the hydrolysis of the compound, can be affected by the pH of the environment .

properties

IUPAC Name

dimagnesium;(4-nitrophenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.2Mg/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLYCKILTDHGLE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[Mg+2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Mg2NO6P+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

330-13-2 (Parent)
Record name Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032348906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

266.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2)

CAS RN

32348-90-6
Record name Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032348906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4-nitrophenyl) dihydrogen phosphate, magnesium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2)
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Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2)

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